molecular formula C16H13N3O3 B2683911 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034338-83-3

2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2683911
CAS No.: 2034338-83-3
M. Wt: 295.298
InChI Key: RRIWWEYRBOFPQS-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multi-step organic reactionsKey reagents often include palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate . The reaction conditions usually require heating and the use of solvents like methanol, water, and tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. The compound may also interact with other cellular pathways, contributing to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide stands out due to its dual functional groups, which provide a broader range of chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a versatile compound in both medicinal and materials science research.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS Number: 1421584-11-3) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O4C_{20}H_{19}N_{5}O_{4} with a molecular weight of 393.4 g/mol. The compound features a benzodioxole moiety linked to a pyrazolo[1,5-a]pyridine structure, which is known to impart various pharmacological properties.

Antidiabetic Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. For instance, related compounds have been shown to inhibit α-amylase activity, an important enzyme in carbohydrate metabolism. In vitro assays revealed that certain benzodioxole derivatives achieved IC50 values as low as 0.68 µM against α-amylase, demonstrating potent inhibitory effects while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Table 1: Inhibition of α-Amylase by Benzodioxole Derivatives

CompoundIC50 (µM)Effect on Normal Cells (IC50 > µM)
IIa0.85>150
IIc0.68>150

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against several cancer types with IC50 values ranging from 26 to 65 µM . The safety profile was also assessed, revealing minimal impact on non-cancerous cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)26
HeLa (Cervical)45
A549 (Lung)65

The proposed mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The structural characteristics of the compound allow it to interact with enzyme active sites effectively, inhibiting their function.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Study: Antidiabetic Effects in Animal Models

In vivo experiments utilizing streptozotocin-induced diabetic mice demonstrated that administration of related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This underscores the therapeutic potential of these compounds in managing diabetes.

Research Findings: Safety Profile Assessment

A comprehensive assessment involving MTS assays indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited negligible toxicity toward normal human embryonic kidney cells (HEK293T), reinforcing its potential as a safe therapeutic candidate .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIWWEYRBOFPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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